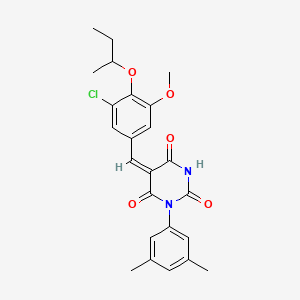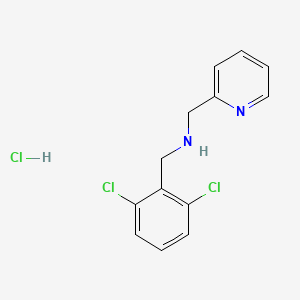![molecular formula C20H19N3O2 B5347097 3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5347097.png)
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as MI-773, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential cancer therapeutic.
作用機序
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one binds to the hydrophobic pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the expression of MDMX, another negative regulator of p53, leading to further activation of p53.
Biochemical and Physiological Effects
This compound has been shown to induce the expression of p53 target genes, such as p21, Bax, and Noxa, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy. This compound has been well-tolerated in pre-clinical studies, with no significant toxicity observed.
実験室実験の利点と制限
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments, including its specificity for MDM2 and its ability to activate p53. However, this compound has limitations, including its poor solubility and bioavailability, which may limit its efficacy in vivo. Further research is needed to optimize the formulation and delivery of this compound for clinical use.
将来の方向性
For 3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one include the optimization of its formulation and delivery, the evaluation of its efficacy in clinical trials, and the identification of biomarkers that can predict patient response. This compound may also have potential applications in combination with other cancer therapies, such as chemotherapy and immunotherapy. Overall, this compound shows promise as a potential cancer therapeutic, and further research is needed to fully explore its therapeutic potential.
合成法
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-methoxyaniline with 2-chloro-1-phenylethanone to obtain 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one. This intermediate compound is then reacted with hydrazine hydrate to obtain 3-(2-methoxyphenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, which is this compound.
科学的研究の応用
3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied in pre-clinical models of cancer, including breast, lung, and hematologic malignancies. It has been shown to inhibit the activity of the p53-MDM2 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
3-(2-methoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-13-6-5-10-15(18)21-20-19-16(11-7-12-17(19)24)23(22-20)14-8-3-2-4-9-14/h2-6,8-10,13H,7,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBCFQSCDFQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)
![methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)
![3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347043.png)
![ethyl 7-amino-4-oxo-6-(phenylsulfonyl)-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5347049.png)
![N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5347051.png)
![2-{[(2-ethoxy-1-naphthyl)methyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5347061.png)

![(4-methoxybenzyl)[4-(methylthio)phenyl]amine](/img/structure/B5347070.png)

![(1R*,2R*,6S*,7S*)-4-[(2-methoxy-3-pyridinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5347086.png)